7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines features of furan and pyrimidine structures. Its unique molecular configuration has attracted interest in various fields, particularly medicinal chemistry and material science. The compound is characterized by a fused ring system that contributes to its distinctive chemical behavior and potential reactivity.
This compound is derived from the broader class of pyrimidine derivatives, which are known for their biological activity and utility in pharmaceuticals. The specific structural characteristics of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione enhance its potential applications in drug development and materials research.
Chemically, 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione belongs to the family of pyrimidine compounds. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. This classification is significant as it often correlates with specific biological activities and chemical properties.
The synthesis of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves cyclization reactions utilizing appropriate precursors. One common synthetic route includes:
The molecular structure of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione features a fused ring system comprising both furan and pyrimidine components. This unique arrangement contributes to its chemical properties and reactivity patterns.
Key molecular data include:
7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione can undergo several types of chemical reactions:
Each type of reaction requires specific conditions such as temperature control and choice of reagents to ensure successful transformation while maintaining product integrity.
The mechanism of action for 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione involves interactions at the molecular level that can affect biological systems. For instance:
Research indicates that modifications to the molecular structure can enhance or diminish these interactions, highlighting the importance of structure-activity relationships in drug design.
The physical properties of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione include:
Chemical properties include:
The applications of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione span several scientific fields:
7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound defined by its fused bicyclic system. Its core consists of a pyrimidine-2,4(1H,3H)-dione moiety (uracil-like structure) annulated with a dihydrofuran ring at the [3,4-d] position. The systematic name explicitly denotes the positions of key substituents and functional groups: two carbonyl (dione) groups at positions 2 and 4 of the pyrimidine ring, a fully saturated furan ring (5,7-dihydrofuro), and two methyl groups at the 7-position bridgehead carbon of the fused system. This compound bears the CAS Registry Number 1260088-71-8 and is represented by the molecular formula C₈H₁₀N₂O₃, corresponding to a molecular weight of 182.18 g/mol [1]. Its SMILES notation (O=C1NC(C(C)(C)OC2)=C2C(N1)=O) captures the fused ring topology, the geminal dimethyl group on the furan’s saturated carbon, and the hydrogen-bonding capable imide functionalities [1]. The fusion creates a rigid, planar uracil component potentially conjugated with the furan oxygen, while the sp³-hybridized C7 carbon bearing the methyl groups introduces stereochemical and steric considerations.
Table 1: Nomenclature and Identification of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Property | Value/Descriptor |
---|---|
Systematic Name | 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione |
CAS Registry Number | 1260088-71-8 |
Molecular Formula | C₈H₁₀N₂O₃ |
Molecular Weight | 182.18 g/mol |
SMILES Notation | O=C1NC(C(C)(C)OC2)=C2C(N1)=O |
Structure Type | Fused Bicyclic Heterocycle (Pyrimidinedione + Dihydrofuran) |
Key Substituents | 7,7-Dimethyl; 2,4-Dioxo (lactam) |
Furopyrimidine derivatives represent a significant subclass of fused heterocycles explored extensively since the mid-20th century, driven by the biological and electronic relevance of both the furan and pyrimidine pharmacophores. Early research focused on synthesizing novel ring systems to expand heterocyclic chemistry's frontiers, often motivated by the discovery of natural product scaffolds or the pursuit of bioactive molecules. Compounds like 2,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS# 36267-77-3) were investigated for unexpected organoleptic properties, such as distinctive popcorn-cracker odors and flavors, demonstrating the unexpected sensory dimensions of heterocyclic chemistry beyond purely pharmaceutical aims [4]. This early work established reliable synthetic routes—typically involving cyclization strategies, condensations of furan precursors with N-C-N fragments like ureas or amidines, or functional group transformations—to access the core furo[3,4-d]pyrimidine scaffold. The structural variations introduced, such as alkylation at different ring nitrogens or positions on the furan ring (e.g., 7-methyl derivatives, CAS# 1429309-44-3 ), paved the way for targeted exploration of structure-activity or structure-property relationships. The synthesis of 7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione represents a specific advancement within this historical trajectory, introducing the sterically and electronically distinct geminal dimethyl group at the bridgehead position.
Annulated pyrimidinediones, encompassing structures like furopyrimidinediones, pyrrolopyrimidinediones, and pyrimidopyrimidinediones, hold profound significance across scientific disciplines due to their diverse functional capabilities. In medicinal chemistry, the pyrimidine-2,4-dione (uracil) core is a privileged scaffold known for interacting with biological targets. Structural analogs, such as 3,6-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS# 21004-28-4), demonstrate promising antitumor and antimicrobial activities, attributed to potential enzyme inhibition or receptor interactions [5]. Similarly, phenyl-substituted variants like 5,7-dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS# N/A, MW 268.27 g/mol [3] [8]) are explored as biologically active templates. The fused ring systems enhance molecular rigidity and can modulate electronic properties, lipophilicity (impacting LogP), and hydrogen-bonding capacity (donor/acceptor count) compared to simpler monocyclic uracils, influencing bioavailability and target binding. Beyond therapeutics, these π-conjugated, heteroatom-rich systems exhibit potential in material science. Their electron-accepting character (dione groups) combined with electron-donating heterocycles (furan) suggests utility in designing organic semiconductors, nonlinear optical materials, or ligands for metal complexes. The structural robustness of annulated systems like the 7,7-dimethyl derivative also makes them candidates as building blocks for supramolecular chemistry or specialty polymers, leveraging their defined hydrogen-bonding patterns and stereochemistry.
Table 2: Bioactive and Functional Annulated Pyrimidinedione Derivatives
Compound Structure | CAS Number | Reported Activities/Potential | Key Structural Features |
---|---|---|---|
3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione | 21004-28-4 | Antitumor, Antimicrobial [5] | Furo[2,3-d] fusion, 3,6-dimethyl |
5,7-Dimethyl-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | Not Specified | Biologically active template [3] [8] | Pyrimido[4,5-d] fusion, 5,7-dimethyl, 3-phenyl |
5-Amino-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione | Not Specified | Synthetic precursor to pharmacophores [7] | Pyrrolo[3,2-d] fusion, 5-amino, 1,3-dimethyl |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3